4-Fluoro Bupropion

Vue d'ensemble

Description

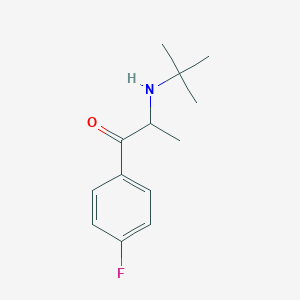

4-Fluoro Bupropion (CAS: 1076198-12-3) is a structural analog of bupropion, a well-known antidepressant and smoking cessation agent. It is chemically designated as p-fluoro-α-tert-butylaminopropiophenone or 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone . Unlike bupropion, which has a chlorine substituent at the meta position of the phenyl ring, this compound features a fluorine atom at the para position. This compound is primarily utilized as a reference standard in pharmaceutical quality control, impurity profiling, and regulatory filings (e.g., Abbreviated New Drug Applications) due to its structural relevance to bupropion .

Méthodes De Préparation

Synthetic Routes for 4-Fluoro Bupropion

Bromination of 4-Fluoropropiophenone

The core structure of this compound derives from 4-fluoropropiophenone, where bromination at the α-position is critical. Drawing from bupropion’s synthesis , this step involves reacting 4-fluoropropiophenone with bromine in aqueous media. The reaction typically proceeds at 20–35°C for 1–3 hours, facilitated by acids like hydrochloric acid (HCl) or Lewis acids such as aluminum chloride .

Reaction Conditions

-

Substrate : 4-Fluoropropiophenone

-

Brominating Agent : Bromine (Br₂)

-

Solvent : Water, with optional toluene or ether for phase separation

-

Catalyst : HCl or AlCl₃ (0.1–1.0 equiv)

-

Temperature : 20–35°C

-

Monitoring : Thin-layer chromatography (TLC) for reaction completion

Post-bromination, sodium thiosulfate quenches excess bromine, and the product (α-bromo-4-fluoropropiophenone) is extracted into organic solvents (e.g., toluene), washed with water/brine, and carried forward .

Amination with tert-Butylamine

The α-bromo intermediate undergoes amination with tert-butylamine to form the secondary amine backbone. Catalysts such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) accelerate this step, reducing reaction times from 6 hours to 3 hours at 60–65°C .

Optimized Parameters

-

Catalyst : NMP (10–20% v/v)

-

Molar Ratio : 1:1.1 (α-bromo ketone : tert-butylamine)

-

Temperature : 60–65°C

-

Workup : Water addition to separate organic layers, followed by brine washes

Electron-withdrawing fluorine substituents may slightly retard amination kinetics, necessitating extended reaction times compared to non-fluorinated analogues .

Hydrochloride Salt Formation

The free base is converted to this compound hydrochloride using HCl-saturated isopropanol (IPA-HCl) at 0–10°C. Acidic conditions protonate the amine, precipitating the hydrochloride salt.

Critical Steps

-

Acid Addition : Slow IPA-HCl addition to maintain pH ≤ 2

-

Isolation : Filtration or centrifugation, followed by washing with toluene

-

Drying : Vacuum drying at 70–75°C to achieve ≤0.5% loss on drying (LOD)

Purification and Impurity Profiling

Methanol Recrystallization

Crude this compound hydrochloride is purified via methanol recrystallization. Impure solids are stirred with methanol (3:1 v/w) at 20–35°C, filtered through Hyflo Super Cel®, and washed with cold methanol .

Yield Enhancement

-

Solvent Ratio : Methanol : crude product = 3:1

-

Filtration Aid : Hyflo Super Cel® for particulate removal

-

Final Crystallization : Isopropyl alcohol (IPA) reflux followed by cooling to 25–35°C

This method elevates purity from 99.7% to ≥99.9%, as demonstrated in bupropion purification .

Impurity Mitigation

This compound synthesis may introduce impurities such as:

-

3-Chloropropiophenone : Residual from incomplete fluorination

-

Dehalogenated Byproducts : e.g., 3′-dechloro-3′-bromo derivatives

Analytical Control

Comparative Analysis of Synthetic Strategies

The bromination-amination route offers higher yields and scalability, while Grignard approaches enable stereochemical control for enantiopure products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

Antidepressant Properties

4-Fluoro bupropion maintains the fundamental mechanism of action of bupropion, primarily inhibiting the reuptake of dopamine and norepinephrine. This dual action is significant in treating depressive disorders, particularly in patients who experience sexual dysfunction as a side effect of traditional selective serotonin reuptake inhibitors (SSRIs) . Research indicates that this compound may have a more favorable side effect profile compared to other antidepressants, making it a promising candidate for further clinical development.

Smoking Cessation Aid

Similar to bupropion, this compound may serve as an effective aid for smoking cessation. The compound's ability to modulate dopaminergic pathways is crucial for reducing withdrawal symptoms and cravings associated with nicotine addiction . Studies have shown that bupropion significantly increases the success rates of quitting smoking, and it is hypothesized that its fluorinated counterpart could enhance this efficacy through improved pharmacokinetic properties .

Neurological Disorders

The neuroprotective effects of this compound are also under investigation for potential applications in neurological disorders such as Parkinson's disease and attention-deficit hyperactivity disorder (ADHD). The modulation of dopaminergic signaling pathways could alleviate symptoms associated with these conditions . Additionally, animal studies suggest that this compound may reduce pain responses, indicating potential applications in pain management therapies .

Pharmacokinetic Advantages

The fluorination of bupropion alters its pharmacokinetic profile, potentially leading to improved bioavailability and longer half-life. This modification can enhance the therapeutic effects while reducing the frequency of dosing required for efficacy . The implications of these pharmacokinetic changes are significant for patient compliance and overall treatment outcomes.

Analytical Methods for Detection

Recent advancements have been made in analytical techniques to quantify this compound in biological samples. High-performance liquid chromatography (HPLC) methods utilizing fluorescence detection have been developed, allowing for sensitive and accurate measurement of the compound in human plasma and urine . These methods are crucial for clinical studies assessing the pharmacokinetics and effectiveness of this compound.

Case Studies and Research Findings

A variety of studies have been conducted to explore the effects and applications of this compound:

- Study on Dopaminergic Neurons : Research demonstrated that this compound influences dopaminergic neuron firing rates in the ventral tegmental area (VTA), suggesting its role in modulating reward pathways .

- Interaction with Nicotinic Receptors : Investigations into the interaction between this compound and nicotinic acetylcholine receptors have provided insights into its potential mechanisms of action, particularly in smoking cessation .

- Pain Response Studies : Animal studies indicated that administration of this compound reduced formalin-induced pain behaviors, highlighting its possible utility in pain management strategies .

Mécanisme D'action

The mechanism of action of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use. For example, in a biological setting, the compound may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Substituted Analogs

Bupropion’s phenyl ring modifications at the 3-position significantly alter pharmacological activity:

- 3-Chloro Bupropion (Bupropion itself): Retains antidepressant efficacy via dual norepinephrine-dopamine reuptake inhibition (NDRI) and pharmacological chaperone activity for the dopamine transporter (DAT). It increases DAT surface expression by 137–144% in vitro .

- 3-Methoxy (PAL-1465) : Reduces chaperone activity (91% efficacy vs. bupropion) and is pharmacologically inactive .

- 3-Fluoro (PAL-1466) : Completely inactive in DAT surface expression assays, highlighting the sensitivity of the 3-position to substituent effects .

N-Alkyl Modifications

Bupropion’s tert-butylamino group is essential for activity:

- N-Cyclobutyl Analogs : The 3-chloro derivative (PAL-1007) retains activity (136% DAT surface expression), while the 3-fluoro analog (PAL-1008) is inactive .

- N-Cyclopropyl Analogs : All tested variants (e.g., PAL-433, PAL-586) lack DAT chaperone activity, underscoring the importance of the tert-butyl group .

Metabolic and Pharmacokinetic Differences

CYP Interactions

Bupropion is metabolized primarily by CYP2B6 into active metabolites (e.g., hydroxybupropion, threohydrobupropion), which inhibit CYP2D6 by up to 82% via combined enzyme downregulation and competitive inhibition . Key comparisons:

- Bupropion Metabolites :

- 4-Fluoro Bupropion: Fluorine’s electronegativity may alter metabolic stability or CYP binding.

Stability

Bupropion degrades rapidly at pH >12, while N-methylbupropion degrades faster at pH 6–12 .

Pharmacological Activity

Bupropion’s efficacy stems from noradrenergic and dopaminergic mechanisms, including:

- DAT Surface Expression : Increased by 144% in HEK cells .

- CNS Activation : Mild dopaminergic effects via DAT inhibition .

Structural analogs with meta-substituents (e.g., 3-fluoro) lose activity, suggesting that even minor positional changes abolish therapeutic effects .

Data Tables

Table 1: Functional Comparison of Bupropion Analogs

| Compound | Substituent Position | DAT Surface Expression (% vs. Bupropion) | CYP2D6 Inhibition |

|---|---|---|---|

| Bupropion | 3-Chloro | 100% (Reference) | 82% (Combined) |

| 3-Fluoro (PAL-1466) | 3-Fluoro | 0% | Not Tested |

| This compound | 4-Fluoro | No Data | No Data |

Table 2: Metabolic Stability of Bupropion Derivatives

| Compound | Degradation Rate (pH 7–12) | Primary Metabolic Pathway |

|---|---|---|

| Bupropion | Moderate | CYP2B6 hydroxylation |

| N-Methylbupropion | High | CYP2B6 hydroxylation |

| This compound | Unknown | Hypothetical CYP2B6 |

Activité Biologique

4-Fluoro Bupropion is a fluorinated analog of the well-known antidepressant bupropion. Its pharmacological profile is being actively studied due to its potential therapeutic benefits and distinct biological activities compared to its parent compound. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and implications for various medical conditions.

This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It inhibits the reuptake of dopamine (DA) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. The compound's activity on the dopamine transporter (DAT) has been shown to enhance dopamine signaling, which is crucial for mood regulation and cognitive function.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure of bupropion, such as the addition of a fluorine atom, can significantly alter its pharmacological properties. For instance, studies have demonstrated that this compound exhibits enhanced inhibitory potency on DA and NE transporters compared to bupropion itself, with reported IC50 values indicating higher efficacy in blocking these transporters .

Antidepressant Activity

Clinical studies have highlighted the antidepressant effects of this compound. A systematic review indicated that bupropion, and by extension its analogs like this compound, can lead to significant reductions in depressive symptoms across various populations . The efficacy is often measured using scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and Hamilton Depression Rating Scale (HAM-D).

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Research has shown that bupropion can inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models . This effect is particularly relevant in conditions characterized by chronic inflammation, such as Crohn's disease and osteoporosis.

Case Studies

Several case studies have documented the effects of bupropion and its analogs in clinical settings:

- Crohn's Disease : A patient treated with bupropion showed significant remission from symptoms associated with Crohn's disease, correlating with decreased levels of inflammatory markers .

- Osteoporosis : In an animal model, administration of bupropion resulted in improved bone mineral density and reduced markers of bone turnover in ovariectomized rats .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of bupropion with rapid absorption from the gastrointestinal tract and peak serum concentrations achieved within a few hours post-administration. The metabolism predominantly occurs via CYP2B6, producing several active metabolites that contribute to its overall therapeutic effects .

| Parameter | Value |

|---|---|

| Absorption | Rapid from GI tract |

| Peak Concentration | 2-5 hours |

| Volume of Distribution | 20-47 L/kg |

| Plasma Protein Binding | ~85% |

| Half-life | Approximately 14 hours |

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing and characterizing 4-Fluoro Bupropion?

Answer:

Synthesis should follow protocols analogous to bupropion derivatives, emphasizing regioselective fluorination. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for purity assessment. For novel compounds, include X-ray crystallography to confirm stereochemistry and stability testing under physiological conditions (e.g., pH, temperature) .

Q. Basic: How do in vitro models differentiate this compound’s neurotransmitter reuptake inhibition from its parent compound?

Answer:

Use radiolabeled neurotransmitter uptake assays (e.g., [³H]-dopamine or [³H]-norepinephrine in synaptosomal preparations) to quantify inhibition potency. Compare dose-response curves between bupropion and this compound. Include negative controls (e.g., selective serotonin reuptake inhibitors) to confirm specificity. Validate findings with electrophysiological recordings in neuronal cultures .

Q. Advanced: What strategies resolve contradictions in enantiomer-specific pharmacokinetics of this compound metabolites?

Answer:

Employ chiral LC-MS/MS on a Chiral AGP column to separate enantiomers of this compound and its hydroxy metabolites. Address racemization artifacts by analyzing fresh samples immediately post-collection and comparing with stored samples. Use population pharmacokinetic modeling to account for CYP2B6 genetic polymorphisms (e.g., CYP2B64 allele) that influence metabolite ratios .

Q. Advanced: How can conflicting data on this compound’s efficacy in animal models of depression be analyzed?

Answer:

Apply meta-analytic frameworks to reconcile variability. For example:

- Stratify studies by dose, species (e.g., mice vs. rats), and behavioral tests (e.g., forced swim test vs. tail suspension test).

- Use interaction studies with adrenergic antagonists (e.g., prazosin) to isolate mechanisms.

- Report effect sizes and confidence intervals to quantify therapeutic relevance .

Q. Advanced: What methodological considerations ensure rigor in clinical trials testing this compound for cognitive enhancement?

Answer:

- Design: Double-blind, placebo-controlled trials with crossover arms to mitigate placebo effects.

- Outcomes: Use standardized cognitive batteries (e.g., Sternberg Memory Task, Continuous Performance Test) and control for confounders like nicotine withdrawal in smoking cessation studies.

- Analysis: Apply intention-to-treat (ITT) and per-protocol analyses, with sensitivity testing for attrition bias .

Q. Basic: What analytical techniques validate this compound’s stability in pharmacokinetic studies?

Answer:

Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Monitor degradation products via LC-MS/MS and compare with reference standards. Use accelerated stability testing (40°C/75% RH) to predict shelf-life. Include chiral stability assessments to detect racemization .

Q. Advanced: How do CYP2B6 polymorphisms influence this compound’s metabolic profile, and how is this addressed in pharmacogenetic studies?

Answer:

Genotype participants for CYP2B6 variants (e.g., *1/*4, *6/*6) and correlate with plasma concentrations of this compound and metabolites. Use nonlinear mixed-effects modeling (NONMEM) to quantify allele-specific clearance rates. For translational relevance, stratify dosing recommendations by genotype in pharmacokinetic simulations .

Q. Advanced: What experimental designs mitigate bias when comparing this compound to bupropion in preclinical studies?

Answer:

- Blinding: Use coded drug preparations to prevent observer bias.

- Controls: Include both vehicle and bupropion-treated groups.

- Power Analysis: Predefine sample sizes using effect sizes from pilot data.

- Outcome Measures: Use automated scoring systems (e.g., video tracking for locomotor activity) to reduce subjectivity .

Propriétés

IUPAC Name |

2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBHJXDTSQSFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611083 | |

| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-12-3 | |

| Record name | 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.